![molecular formula C12H11BrN2O3 B2489508 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid CAS No. 1081143-33-0](/img/structure/B2489508.png)
2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives involves complex reactions that often require precise conditions for optimal yield. For instance, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, a related compound, demonstrates the intricate steps and conditions, such as the use of H2O2 with Mo(CO)6 catalyst, highlighting the nuanced approach needed for these compounds (Rajagopal et al., 2003). Another example is the Bronsted-acid mediated cyclization process developed for the synthesis of 2-(1H-indol-2-yl)acetamides, showing the innovative approaches in synthesizing indole derivatives (Aksenov et al., 2020).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Single crystal X-ray diffraction studies are often employed for this purpose. For example, the study of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles provided insight into hydrogen bonding networks and π-stacking of the indole moiety, crucial for understanding reactivity and interaction with biological molecules (Mphahlele, 2018).
Chemical Reactions and Properties
Chemical reactions involving indole derivatives can be complex and varied. For instance, amine-induced rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones offer a new route to α-substituted indole-3-acetamides, showcasing the versatility and potential for functional group modifications in these compounds (Sanchez & Parcell, 1990).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are vital for its application in synthesis and formulation. The crystal structure and hydrogen bonding of specific derivatives provide insights into the physical characteristics that can influence their stability and reactivity (Mphahlele, 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group behavior, are essential for the compound's applications in synthesis and its behavior in different environments. Studies on the synthesis and characterization of compounds like 2-(3-bromo-5-isoxazolylideneamino-oxy)acetamido-β-lactam derivatives reveal their antibacterial properties, indicating the potential chemical interactions these compounds can engage in (Sala et al., 1991).
Scientific Research Applications
1. Crystal Structure and Hydrogen Bonding Analysis
Research conducted by Mphahlele (2018) focused on the crystal structure and hydrogen bonding in 7-acetyl-2-aryl-5-bromoindoles, a class of compounds closely related to 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid. The study provided insights into the hydrogen bonding networks and π-stacking in these compounds, useful for understanding their chemical properties and potential applications in molecular design (Mphahlele, 2018).
2. Novel Indoloketopiperazine Derivatives Synthesis
A study by Ghandi et al. (2012) explored the synthesis of novel indoloketopiperazine derivatives using a compound structurally similar to 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid. This research highlights the potential use of such compounds in medicinal chemistry for the development of new therapeutic agents (Ghandi, Zarezadeh, & Taheri, 2012).
3. Development of Therapeutic Agents
Rubab et al. (2015) focused on synthesizing a series of N-substituted acetamides derived from 2-(1H-indol-3-yl)acetic acid, which shares a structural core with 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid. This research contributes to the development of compounds with potential therapeutic applications, particularly in the areas of antibacterial and enzyme inhibition activity (Rubab et al., 2015).
4. Molecular Docking Analysis for Anti-inflammatory Drugs
The work by Al-Ostoot et al. (2020) involved the synthesis and molecular docking analysis of an indole acetamide derivative for potential anti-inflammatory drug development. This research provides insight into the utilization of indole derivatives in the design and analysis of new anti-inflammatory agents (Al-Ostoot et al., 2020).
5. Antimicrobial Evaluation of S-Glycosides
El Ashry et al. (2013) synthesized and evaluated the antimicrobial activity of S-glycosides derived from indole compounds. This study underlines the potential of indole derivatives, similar to 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid, in developing new antimicrobial agents (El Ashry et al., 2013).
6. Development of Novel Heterocyclic Compounds
Boraei et al. (2020) conducted research on the synthesis of novel nitrogen and sulfur heterocyclic systems by linking four rings including indole, showcasing the versatility of indole derivatives in the creation of complex heterocyclic compounds for further scientific exploration (Boraei et al., 2020).
properties
IUPAC Name |
2-[[2-(6-bromoindol-1-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-9-2-1-8-3-4-15(10(8)5-9)7-11(16)14-6-12(17)18/h1-5H,6-7H2,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLHYPMSORHOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

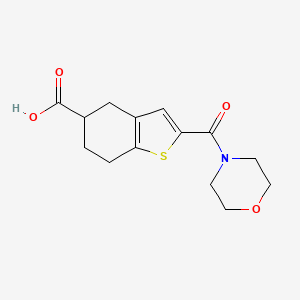
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)
![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)
![N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2489431.png)
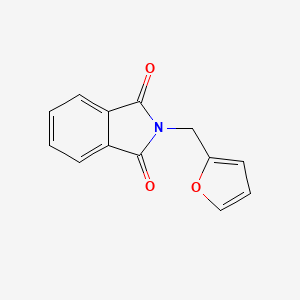
![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)
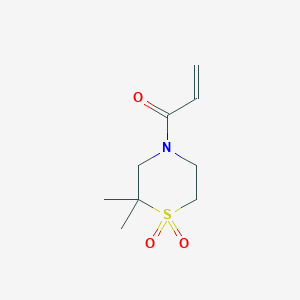
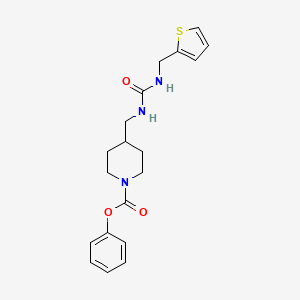
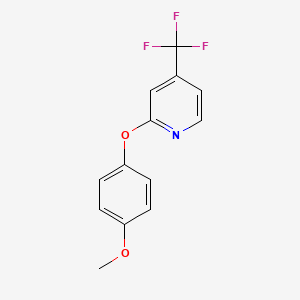
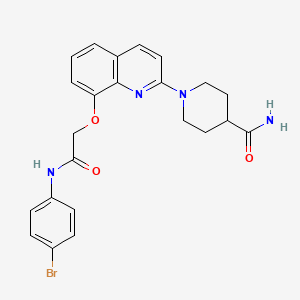
![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)
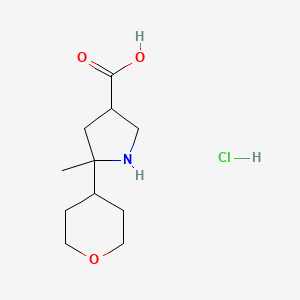
![1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2489446.png)